Aminopyralid

Catalog No.
S518629
CAS No.
150114-71-9
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopyralid

CAS Number

150114-71-9

Product Name

Aminopyralid

IUPAC Name

4-amino-3,6-dichloropyridine-2-carboxylic acid

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)

InChI Key

NIXXQNOQHKNPEJ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N

solubility

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L)
In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7)

Synonyms

Aminopyralid

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N

The exact mass of the compound Aminopyralid is 205.965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/l)in water, 2.48 g/l (unbuffered, 18 °c); 205 g/l (ph 7). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) is a highly potent, synthetic auxin herbicide belonging to the pyridinecarboxylic acid class. Commercially sourced as an off-white technical-grade powder (typically ≥95.3% purity) or formulated as soluble salts (such as the triisopropanolammonium salt), it is highly soluble in water (2.48 g/L at 20 °C) and non-volatile [1]. In procurement and formulation contexts, aminopyralid is prioritized for its extreme biological activity at the target site, allowing it to deliver systemic control of deep-rooted perennial broadleaf weeds at a fraction of the active ingredient loading required by legacy auxins[2]. This high potency-to-mass ratio makes it a critical precursor for modern, low-environmental-load agricultural and industrial vegetation management products.

Substituting aminopyralid with older, generic in-class alternatives like clopyralid, picloram, or triclopyr fundamentally compromises formulation efficiency and environmental compliance. Legacy auxins require significantly higher active ingredient (a.i.) loading per hectare to achieve equivalent efficacy, forcing formulators to procure, transport, and apply up to 3.5 times more chemical mass [1]. Furthermore, generic substitutes like clopyralid exhibit higher soil mobility, increasing the risk of off-target leaching, while picloram presents a substantially longer environmental half-life that complicates land-use rotation [2]. Consequently, downgrading to generic pyridinecarboxylic acids increases logistical costs and regulatory exposure, making aminopyralid the necessary choice for high-efficiency, lower-risk herbicide formulations.

Active Ingredient Mass Reduction via Extreme Target-Site Potency

Field trials evaluating the control of deep-rooted perennials demonstrate that aminopyralid achieves superior efficacy at dramatically lower application rates than in-class comparators. Specifically, aminopyralid applied at 120 g ae/ha reduced Canada thistle shoot density by 93% twelve months post-treatment. In contrast, achieving comparable control required 420 g ae/ha of either picloram (89% reduction) or clopyralid (81% reduction) [1]. This indicates a fundamentally higher intrinsic receptor-binding activity for aminopyralid.

Evidence DimensionActive ingredient application rate for ~90% weed control
Target Compound DataAminopyralid at 120 g ae/ha
Comparator Or BaselinePicloram and Clopyralid at 420 g ae/ha
Quantified DifferenceAminopyralid requires 71% less active ingredient mass per hectare.
ConditionsField trials evaluating shoot density reduction 12 months after late-spring application.

Procurement teams can reduce the total mass of technical-grade active ingredient required for end-use formulations by over 70%, significantly lowering transport, storage, and material costs.

Intrinsic Biological Activity vs. Pharmacokinetic Profile

Radiolabeled (14C) tracking studies reveal that aminopyralid's high efficacy is driven by target-site potency rather than superior plant pharmacokinetics. At 192 hours after treatment, aminopyralid exhibited lower foliar absorption (60%) and lower translocation out of the treated leaf (17%) compared to clopyralid, which showed 80% absorption and 39% translocation [1]. Despite these lower absorption and translocation metrics, aminopyralid delivers superior systemic weed control at lower use rates, proving that its chemical structure confers a vastly superior biological activity at the target receptor.

Evidence DimensionFoliar absorption and translocation (192 hours after treatment)
Target Compound DataAminopyralid (60% absorption, 17% translocation)
Comparator Or BaselineClopyralid (80% absorption, 39% translocation)
Quantified DifferenceAminopyralid achieves higher efficacy despite 25% lower absorption and 56% lower translocation.
Conditions14C-radiolabeled tracking in rosette-stage Canada thistle.

This validates that aminopyralid's value lies in its optimized molecular structure for receptor binding, justifying its selection over clopyralid even when formulation adjuvants cannot fully overcome its slower absorption.

Enhanced Soil Adsorption and Reduced Leaching Mobility

Laboratory centrifugation assays and soil thin-layer chromatography demonstrate that aminopyralid binds more tightly to soil matrices than its closest structural analog, clopyralid. Across multiple soil types, the adsorption Kd values for aminopyralid ranged from 0.106 to 0.697, compared to 0.083 to 0.364 for clopyralid [1]. Consequently, aminopyralid exhibited lower mobility (Rf = 0.82) than clopyralid (Rf = 0.91), indicating a significantly reduced potential for off-target leaching in agricultural and industrial applications.

Evidence DimensionSoil adsorption (Kd) and chromatographic mobility (Rf)
Target Compound DataAminopyralid (Kd: 0.106–0.697; Rf: 0.82)
Comparator Or BaselineClopyralid (Kd: 0.083–0.364; Rf: 0.91)
Quantified DifferenceAminopyralid exhibits up to ~1.9x higher soil binding affinity and ~10% lower mobility.
ConditionsLaboratory centrifugation assays and soil thin-layer chromatography across eight soil types.

Higher soil adsorption reduces the risk of groundwater contamination, making aminopyralid the preferred active ingredient for formulations targeted at environmentally sensitive or high-rainfall regions.

Accelerated Environmental Degradation and Reduced Persistence

When compared to legacy pyridine herbicides like picloram, aminopyralid demonstrates a significantly more favorable environmental degradation profile. Standard soil assays indicate that the average half-life of aminopyralid is 34.5 days, whereas picloram persists with an average half-life of 90 days [1]. This accelerated breakdown is crucial for minimizing long-term soil residual activity, thereby reducing the risk of carryover toxicity to sensitive rotational crops.

Evidence DimensionAverage soil half-life
Target Compound DataAminopyralid (34.5 days)
Comparator Or BaselinePicloram (90 days)
Quantified DifferenceAminopyralid degrades 61% faster in soil.
ConditionsStandard comparative soil degradation monitoring.

The shorter environmental persistence of aminopyralid allows formulators to market products that offer potent weed control without the severe, multi-season land-use restrictions associated with picloram.

Low-Volume, High-Concentration Aerial and Backpack Herbicide Formulations

Because aminopyralid requires 71% less active ingredient mass per hectare than clopyralid or picloram to achieve equivalent efficacy [1], it is the optimal precursor for low-volume, high-concentration formulations. This drastically reduces the payload weight for aerial spraying and manual backpack applications in remote or rugged terrain.

Riparian and High-Runoff Vegetation Management

Formulations intended for use near waterways, roadside ditches, or in high-rainfall areas benefit directly from aminopyralid's higher soil adsorption (Kd up to 0.697) and lower mobility (Rf = 0.82) compared to clopyralid [2]. This minimizes off-target leaching and helps maintain regulatory compliance in environmentally sensitive zones.

Short-Residual Pasture and Rotational Land Management

Due to its significantly shorter average soil half-life (34.5 days) compared to legacy options like picloram (90 days) [3], aminopyralid is highly suited for pasture management products where land may subsequently be rotated to sensitive broadleaf crops or where long-term chemical carryover must be avoided.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Off-white powde

XLogP3

1.6

Exact Mass

205.965

Density

1.72 at 20 °C/4 °C

LogP

log Kow = 0.201 (unbuffered water, 19 °C); -1.75 (pH 5); -2.87 (pH 7); -2.96 (pH 9)

Odor

Odorless

Appearance

Solid powder

Melting Point

163.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9S4EMJ60LF

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (84.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (22.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (61.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

150114-71-9

Associated Chemicals

Aminopyralid triisopropanolammonium salt; 566191-89-7

Wikipedia

Aminopyralid

Biological Half Life

Four male Fischer 344 rats/group were dosed orally by gavage with (A) 50 mg/kg of (14)C-Aminopyralid (XDE-750-pyridine-2,6-(14)C) (radiochemical purity: 98.25%, specific activity: 28.6 mCi/mmole) or (B) 96 mg/kg of (14)C Aminopyralid-TIPA (triisopropanolamine) which was prepared from (14)C XDE-750-pyridine-2,6-(14)C with the appropriate amount of triisopropanolamine. Urine, fecal and plasma samples were collected for up to 120 hours post-dose. ... The plasma elimination half lives for the alpha phase were 0.338 and 0.509 hours for the A and B dosing regimens, respectively. For the beta phase elimination, the half lives for 8.84 and 13.0 hours for A and B, respectively. The urine elimination half lives for the alpha phase were 2.84 and 2.54 hours for A and B, respectively. For the beta phase, the half lives were 7.81 and 10.7 hours for A and B, respectively. ... /Triisopropanolamine salt/
The average alpha-phase elimination half-lives (T 1/2 alpha) of (14)C-XDE-750 equivalents were 2.85, 3.27, and 3.78 hours for the single low, repeated low, and single high dose groups, respectively. The average beta-phase urinary elimination half-lives (T 1/2 beta) of (14)C-XDE-750 equivalents were 10.23, 12.25, and 10.88 hours for the single low, repeated low, and single high dose groups, respectively.

Use Classification

Agrochemicals -> Herbicides
Herbicides

Methods of Manufacturing

Aminopyralid can be produced from a-picoline by chlorination, followed by hydrolysis of the chlorinated product, and amination, in analogy to picloram.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies aminopyralid as unlikely to present an acute hazard in normal use; Main Use: herbicide.

Analytic Laboratory Methods

Adequate enforcement methodology, Liquid Chromatography/Mass Spectrometry/Mass Spectrometry (LC/ MS/MS), Method GRM 07.07, is available to enforce the tolerance expression.
For residues in soil and water, by LC/MS/MS.

Stability Shelf Life

Stable at pH 5, 7 and 9 at 20 °C for 31 days.

Dates

Last modified: 08-15-2023
1: Tomco PL, Duddleston KN, Schultz EJ, Hagedorn B, Stevenson TJ, Seefeldt SS. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environ Toxicol Chem. 2016 Feb;35(2):485-93. doi: 10.1002/etc.3222. Epub 2016 Jan 8. PubMed PMID: 26313564.
2: Pfleeger T, Blakeley-Smith M, Lee EH, King G, Plocher M, Olszyk D. Effects of single and multiple applications of glyphosate or aminopyralid on simple constructed plant communities. Environ Toxicol Chem. 2014 Oct;33(10):2368-78. doi: 10.1002/etc.2686. Epub 2014 Aug 29. PubMed PMID: 25043825.
3: Pfleeger T, Blakeley-Smith M, King G, Henry Lee E, Plocher M, Olszyk D. The effects of glyphosate and aminopyralid on a multi-species plant field trial. Ecotoxicology. 2012 Oct;21(7):1771-87. doi: 10.1007/s10646-012-0912-5. Epub 2012 May 1. PubMed PMID: 22547211.

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